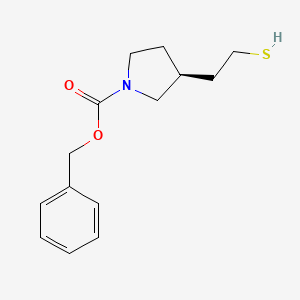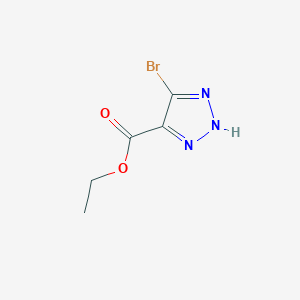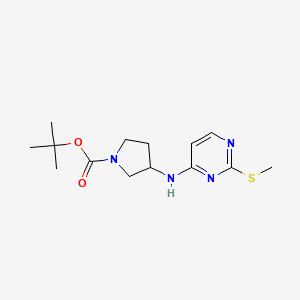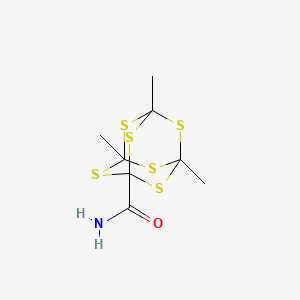
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide is a complex organic compound with a unique structure characterized by the presence of multiple sulfur atoms and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide typically involves multi-step organic reactionsReaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Wissenschaftliche Forschungsanwendungen
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in areas where sulfur-containing compounds have shown efficacy.
Wirkmechanismus
The mechanism of action of 3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide involves its interaction with specific molecular targets. The sulfur atoms and carboxamide group can form various interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence biological pathways and chemical reactions, making the compound useful in both research and practical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Trimethyl-2,4,6,8,9,10-hexathiaadamantane: Similar structure but lacks the carboxamide group.
2,4,6,8,9,10-Hexathiatricyclo[3.3.1.13,7]decane: Another sulfur-rich compound with a different substitution pattern.
Uniqueness
3,5,7-Trimethyl-2,4,6,8,9,10-hexathiaadamantane-1-carboxamide is unique due to the presence of both the hexathiaadamantane core and the carboxamide group. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .
Eigenschaften
CAS-Nummer |
57289-12-0 |
|---|---|
Molekularformel |
C8H11NOS6 |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
3,5,7-trimethyl-2,4,6,8,9,10-hexathiatricyclo[3.3.1.13,7]decane-1-carboxamide |
InChI |
InChI=1S/C8H11NOS6/c1-5-11-6(2)13-7(3,12-5)16-8(14-5,15-6)4(9)10/h1-3H3,(H2,9,10) |
InChI-Schlüssel |
UTTRAKZKLAFKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC12SC3(SC(S1)(SC(S2)(S3)C(=O)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


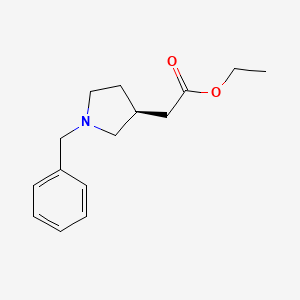
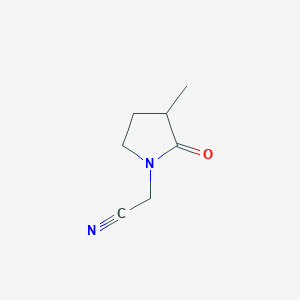
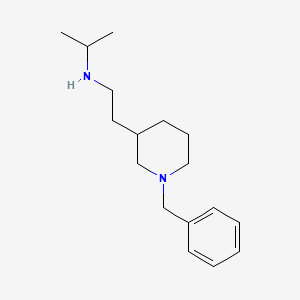

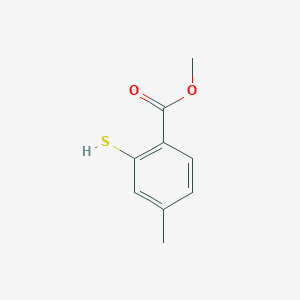
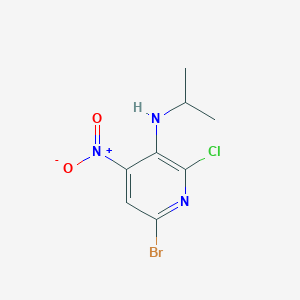
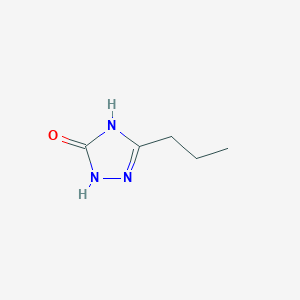

![3-Acetyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B13967513.png)
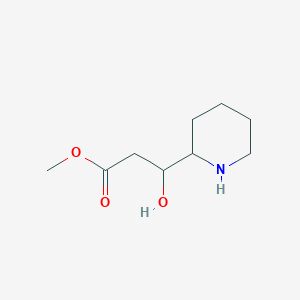
![(S)-N-[(4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B13967523.png)
